N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a thiophene ring, a carboxamide group, and a phenoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-3-carboxylic acid with N-methyl-2-aminophenylboronic acid under Suzuki-Miyaura cross-coupling conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Generation of substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological targets, such as enzymes and receptors.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating conditions such as cancer, diabetes, and cardiovascular diseases.
Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-methyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide
N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide
N-methyl-2-(3-phenoxybenzamido)thiophene-2-carboxamide
Uniqueness: N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCBZSERIJHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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